molecular formula C8H13N3O B1621622 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one CAS No. 889945-01-1

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one

Cat. No. B1621622
M. Wt: 167.21 g/mol
InChI Key: IDKKEJGBRLXUHN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tautomeric Forms and Molecular Recognition

Pyrimidine derivatives, including structures similar to 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, have been studied for their tautomeric forms and molecular recognition capabilities, which are essential for understanding the drug action of pharmaceuticals containing pyrimidine functionalities. Research indicates that these compounds can adopt different tautomeric forms, influencing their interaction with hydrogen bonding and potentially affecting their molecular recognition processes. This insight is crucial for the targeted drug action of pyrimidine-containing pharmaceuticals, as the specific tautomeric form can heavily influence the drug's efficacy through molecular recognition mechanisms involving hydrogen bonds (Rajam et al., 2017).

Structural and Spectroscopic Investigations

Pyrimidine derivatives are also the subject of structural and spectroscopic studies, including theoretical and experimental investigations on their molecular structure, vibrational frequencies, and hydrogen bonding effects. These studies are important for understanding the stability, electronic structure, and reactivity of pyrimidine compounds, which can inform their application in various scientific and industrial contexts. For example, comprehensive theoretical and experimental structural studies on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) provided insights into the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond analysis (Mansour & Ghani, 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including methods for constructing substituted pyrimidinones and pyrimidinaminides, has been explored to create compounds with potential pharmaceutical and biological activities. These synthetic routes are vital for the development of new drugs and materials based on pyrimidine structures. For instance, studies on the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives highlight innovative approaches to creating pyrimidine-based compounds with significant cytotoxic and antibacterial activities (Aggarwal et al., 2014).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps in knowledge.


properties

IUPAC Name

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-7(2)11(4-3-9)8(12)10-6/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKKEJGBRLXUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363677
Record name 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one

CAS RN

889945-01-1
Record name 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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